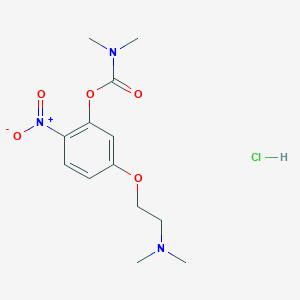

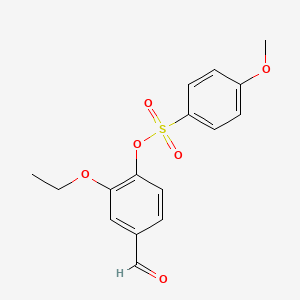

![molecular formula C16H12F3NO4 B2643872 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid CAS No. 438029-90-4](/img/structure/B2643872.png)

4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid” is a chemical compound with the CAS Number: 438029-90-4 . It has a molecular weight of 339.27 . The IUPAC name for this compound is 4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzoic acid . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid” is 1S/C16H12F3NO4/c17-16(18,19)11-2-1-3-12(8-11)20-14(21)9-24-13-6-4-10(5-7-13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

“4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 339.27 .科学的研究の応用

Synthesis and Luminescent Properties

The synthesis of benzoic acid derivatives, including those similar to the specified chemical, has been explored for their potential applications in luminescent properties. Sivakumar et al. (2010) synthesized 4-benzyloxy benzoic acid derivatives to study the impact of electron-donating and electron-withdrawing groups on the photoluminescence of lanthanide complexes. They found that electron-donating groups increase electron density, enhancing photoluminescence, while electron-withdrawing groups decrease it due to energy dissipation through π*-n transitions (Sivakumar, M. Reddy, A. Cowley, & K. Vasudevan, 2010).

Fluorescence Emission of Polymer-Rare Earth Complexes

Gao, Fang, and Men (2012) focused on the preparation, structure, and fluorescence emission of polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion. Their study emphasizes the "Antenna Effect," where the fluorescence emission from the central metal ion is significantly sensitized by the aryl carboxylic acid ligands, leading to enhanced fluorescence emission (Gao, Li Fang, & Jiying Men, 2012).

Antioxidant Activity of Phenyl Ether Derivatives

Lan-lan Xu et al. (2017) isolated phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, revealing strong antioxidant activities. This research suggests the potential of such compounds, including benzoic acid derivatives, in developing antioxidants for various applications (Lan-lan Xu, Can-Can Zhang, Xin-Yue Zhu, Fei Cao, & Hua-Jie Zhu, 2017).

特性

IUPAC Name |

4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4/c17-16(18,19)11-2-1-3-12(8-11)20-14(21)9-24-13-6-4-10(5-7-13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYPGRJORUFEPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24833911 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

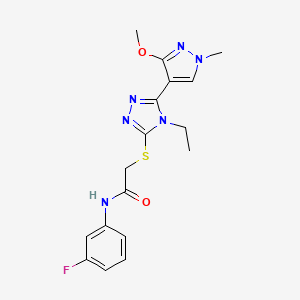

![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2643790.png)

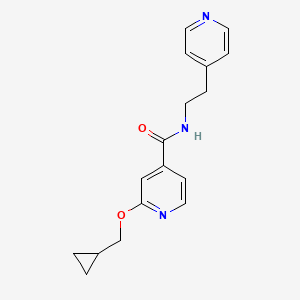

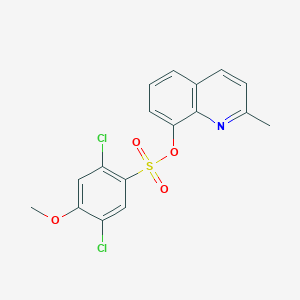

![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2643795.png)

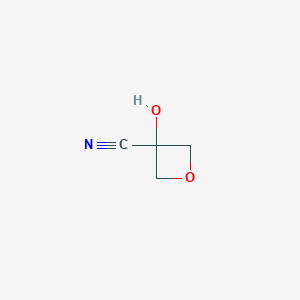

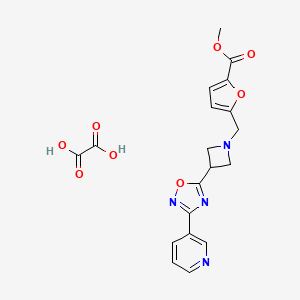

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643797.png)

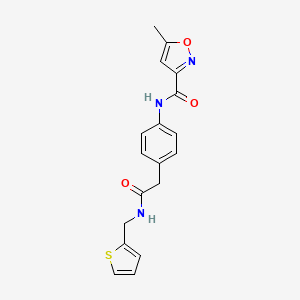

![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643801.png)

![3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643807.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)